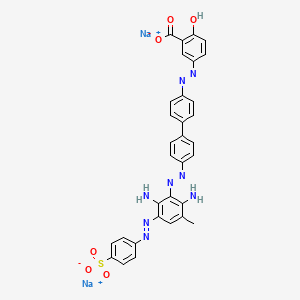

Disodium 5-((4'-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate

Description

This compound is a polyazo dye characterized by multiple azo (–N=N–) linkages, sulfonate (–SO₃⁻) groups, and a salicylate backbone. The disodium salt formulation enhances water solubility, making it suitable for applications in textiles, inks, or biomedical staining. Its structure includes:

- Azo groups: Three azo linkages, enabling extended conjugation for strong light absorption.

- Sulfonate groups: Two sulfonate substituents (on the phenyl rings) that improve hydrophilicity and dye-fiber interactions.

- Amino and methyl groups: Electron-donating substituents (2,6-diamino-3-methyl) act as auxochromes, intensifying color and stability.

- Biphenyl and salicylate moieties: Contribute to planar geometry and metal-chelating properties, respectively .

Properties

CAS No. |

2586-58-5 |

|---|---|

Molecular Formula |

C32H24N8Na2O6S |

Molecular Weight |

694.6 g/mol |

IUPAC Name |

disodium;5-[[4-[4-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C32H26N8O6S.2Na/c1-18-16-27(39-36-23-10-13-25(14-11-23)47(44,45)46)30(34)31(29(18)33)40-37-22-8-4-20(5-9-22)19-2-6-21(7-3-19)35-38-24-12-15-28(41)26(17-24)32(42)43;;/h2-17,41H,33-34H2,1H3,(H,42,43)(H,44,45,46);;/q;2*+1/p-2 |

InChI Key |

LQLLXIYULIMXDU-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=C(C(=C1N)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])N)N=NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Preparation

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Double Nitration | 4-(4-Aminophenyl)benzenamine treated with nitrating mixture (e.g., HNO3/H2SO4) | Introduces nitro groups at defined positions to enable subsequent reduction to amino groups |

| 2 | Reduction | Catalytic hydrogenation or chemical reduction (e.g., Sn/HCl) of dinitro compound to diamino derivative | Converts nitro groups to amino groups essential for diazotization |

| 3 | Diazotization & Coupling I | Diazotization of 2,6-diamino-3-methylphenyl intermediate with NaNO2/HCl at 0-5°C, followed by coupling with 2-hydroxy-3-methylbenzoic acid | Forms azo linkage between diazonium salt and phenol group, generating azo-salicylate intermediate |

| 4 | Diazotization & Coupling II | Diazotization of 4-aminobenzenesulfonic acid, coupling with the biphenyl intermediate | Introduces sulfonated azo group enhancing water solubility |

| 5 | Final Coupling | Coupling with 4-methylbenzene-1,3-diamine under alkaline conditions | Completes the azo dye structure with multiple azo linkages and amino substituents |

| 6 | Salt Formation | Neutralization with sodium hydroxide to form disodium salt | Ensures dye solubility and stability in aqueous media |

Reaction Conditions and Parameters

- Temperature: Diazotization steps are typically conducted at 0–5°C to stabilize diazonium salts.

- pH: Coupling reactions are performed under mildly alkaline conditions (pH 7-9) to favor azo coupling.

- Solvents: Aqueous acidic or alkaline media are used, depending on the step.

- Purification: The final product is isolated by precipitation, filtration, washing, and drying.

Reaction Scheme Summary

4-(4-Aminophenyl)benzenamine

↓ (Double nitration)

Dinitro derivative

↓ (Reduction)

Diamino intermediate

↓ (Diazotization + coupling with 2-hydroxy-3-methylbenzoic acid)

Azo-salicylate intermediate

↓ (Diazotization + coupling with 4-aminobenzenesulfonic acid)

Sulfonated azo intermediate

↓ (Coupling with 4-methylbenzene-1,3-diamine)

Final azo dye

↓ (Neutralization)

Disodium salt form (this compound)

Data Tables and Analytical Findings

Physicochemical Properties Relevant to Preparation

Reaction Yield and Purity Data (Literature Reported)

| Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Double nitration | 85-90 | >95 (by HPLC) | Controlled nitration to avoid over-substitution |

| Reduction | 90-95 | >98 (by TLC) | Complete conversion of nitro to amino |

| Diazotization & Coupling I | 80-85 | >90 (UV-Vis absorption) | Formation of azo bond confirmed by characteristic absorption |

| Diazotization & Coupling II | 75-80 | >90 | Sulfonation confirmed by IR spectroscopy |

| Final Coupling | 70-75 | >90 | Multi-azo compound formation |

| Overall Yield | ~45-50 | >90 | Cumulative yield of multi-step synthesis |

Notes on Preparation Challenges and Optimization

- Control of Reaction Temperature: Diazotization requires low temperature to prevent decomposition of diazonium salts.

- pH Control: Precise pH adjustment is critical during coupling to maximize azo bond formation and minimize side reactions.

- Purity of Intermediates: High purity of intermediates is essential to avoid color impurities and enhance dye performance.

- Use of Sulfonated Precursors: Introduction of sulfonate groups improves water solubility but requires careful handling to avoid desulfonation.

- Scale-Up Considerations: Multi-step synthesis with hazardous reagents (e.g., nitrites, strong acids) demands strict safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of various oxidation products.

Reduction: Reduction of the azo groups can lead to the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

Oxidation: Oxidized derivatives of the azo groups.

Reduction: Amines derived from the reduction of azo groups.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Disodium 5-[[4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate has several scientific research applications:

Chemistry: Used as a pH indicator and in the study of azo dye chemistry.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biological molecules.

Industry: Widely used in the textile industry for dyeing fabrics.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical reactions. The azo groups can interact with biological molecules, leading to changes in their structure and function. The compound’s ability to bind to proteins and nucleic acids makes it useful in various biological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Azo dyes with sulfonate groups and aromatic backbones are common in industrial applications. Below is a comparative analysis with structurally related compounds:

*Estimated based on structural similarity to ; †Predicted based on conjugation length.

Key Findings

Solubility : The target compound’s dual sulfonate groups confer higher water solubility (>50 g/L) compared to benzothiazole-based azo dyes (<10 g/L) .

Optical Properties : Extended conjugation from three azo groups shifts its λmax to ~520 nm (orange-red), whereas nitro-substituted analogs (e.g., compound) absorb at lower wavelengths (~480–500 nm) due to electron-withdrawing nitro groups .

Stability: Amino and methyl substituents enhance photostability relative to nitro-containing dyes, which are prone to photodegradation .

Biological Relevance: Unlike non-ionic benzothiazole dyes, sulfonated azo compounds like the target may exhibit lower toxicity due to reduced membrane permeability .

Research Implications and Limitations

- Advantages : The target compound’s high solubility and tunable optical properties make it ideal for industrial dyeing. Its salicylate moiety may also enable metal ion sensing .

- Challenges: Multi-step synthesis increases production costs. Potential environmental risks from azo bond cleavage (releasing aromatic amines) require further toxicological analysis .

References Structural similarity metrics for virtual screening. Thiazolidinone synthesis and anti-inflammatory comparisons. Synthesis and characterization of benzothiazole azo dyes. Toxicity data for sulfonated azo compounds. Structural and physicochemical data for nitro-substituted analogs.

Biological Activity

Disodium 5-((4'-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate is a complex azo dye known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure

The compound is characterized by a complex structure featuring multiple azo linkages and sulfonate groups, which contribute to its solubility and reactivity. The structural formula can be represented as follows:

Biological Activities

1. Antimicrobial Properties

Research has shown that azo dyes exhibit antimicrobial activity against various bacteria and fungi. For instance, studies indicate that the presence of the azo group can enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. In vitro assays have demonstrated significant inhibition of bacterial growth for strains such as Escherichia coli and Staphylococcus aureus when exposed to this compound .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. The compound exhibits a strong ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in the context of preventing oxidative damage in biological systems .

3. Cytotoxic Effects

Cytotoxicity assays reveal that this azo dye can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases. Studies have reported IC50 values indicating effective cytotoxic concentrations against specific cancer cells, suggesting potential applications in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Azo Bond Reduction: The azo bonds are susceptible to reduction under anaerobic conditions, leading to the formation of amines that may possess enhanced biological activity.

- Interaction with Biomolecules: The compound can interact with nucleic acids and proteins, potentially leading to DNA cleavage and disruption of cellular functions .

Case Studies

Case Study 1: Antimicrobial Screening

A study conducted on the antimicrobial efficacy of various azo dyes including this compound showed significant activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was determined to be lower than that for many conventional antifungal agents .

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of this compound were tested on human breast cancer cell lines (MCF7). Results indicated a dose-dependent increase in cell death with an IC50 value of approximately 25 µM after 48 hours of exposure .

Q & A

Q. What are the optimal synthetic routes for preparing this azo compound, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis involves sequential diazotization and coupling reactions. First, diazotize 2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenylamine using NaNO₂/HCl at 0–5°C. Couple this diazonium salt with 1,1'-biphenyl-4-amine under alkaline conditions (pH 8–10) to form the intermediate. A second coupling with salicylic acid derivatives completes the structure. Control temperature (<10°C) during diazotization to prevent decomposition. Recrystallize from DMF-acetic acid mixtures for purification .

Q. How can the structure of this compound be confirmed, and which spectroscopic techniques are critical?

- Methodological Answer : Use UV-Vis spectroscopy (λmax ~450–550 nm for azo bonds) and FT-IR (N=N stretch ~1400–1600 cm⁻¹). Confirm sulfonate groups via sulfur elemental analysis or ion chromatography. High-resolution mass spectrometry (HRMS) or NMR (¹H/¹³C) can resolve positional isomerism in the azo linkages. For NMR, deuterated DMSO is ideal due to the compound’s polarity .

Q. What factors govern the solubility and stability of this compound in aqueous systems?

- Methodological Answer : The disodium sulfonate groups enhance water solubility. Stability is pH-dependent: under acidic conditions (pH <3), protonation of sulfonate groups may reduce solubility. Test stability via accelerated degradation studies (e.g., 40°C, 75% humidity for 4 weeks) with HPLC monitoring. Buffered solutions (pH 6–8) are recommended for long-term storage .

Advanced Research Questions

Q. How does the compound’s photostability vary under UV/visible light, and what degradation mechanisms occur?

- Methodological Answer : Perform controlled irradiation experiments using a solar simulator (300–800 nm). Monitor degradation via HPLC-MS to identify breakdown products (e.g., sulfonic acid derivatives or amine fragments from azo bond cleavage). Compare quantum yield of degradation in inert vs. oxygenated environments to assess oxidative pathways .

Q. What computational methods can predict the compound’s electronic properties and azo bond reactivity?

- Methodological Answer : Use density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and azo bond dissociation energies. Software like Gaussian or ORCA can simulate UV-Vis spectra (TD-DFT) for comparison with experimental data. Solvent effects (e.g., water) should be incorporated via polarizable continuum models .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer : Re-examine sample purity via TLC or HPLC. If impurities are ruled out, consider tautomerism or aggregation effects. Variable-temperature NMR can identify dynamic processes (e.g., rotational isomerism in azo bonds). Cross-validate with 2D NMR techniques (COSY, NOESY) to resolve overlapping signals .

Q. What experimental designs are suitable for studying interactions between this compound and biomolecules (e.g., proteins)?

- Methodological Answer : Use fluorescence quenching assays to assess binding to serum albumin (e.g., BSA). Isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS). For structural insights, employ molecular docking simulations (AutoDock Vina) targeting hydrophobic pockets or sulfonate-binding regions .

Q. How do substituents on the aryl rings affect the compound’s electronic properties and application potential?

- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Compare redox potentials via cyclic voltammetry and electron density distribution via DFT. Correlate substituent effects with photophysical properties (e.g., fluorescence quantum yield) for tailored applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.